molecular formula C7H14O2 B13208456 1-Hydroxy-5-methylhexan-2-one CAS No. 68113-56-4

1-Hydroxy-5-methylhexan-2-one

Cat. No.: B13208456
CAS No.: 68113-56-4
M. Wt: 130.18 g/mol
InChI Key: BPMXOPZUILWIAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxy-5-methylhexan-2-one, with the molecular formula C7H14O2 and a molecular weight of 130.19 g/mol, is an aliphatic compound belonging to the class of alpha-hydroxy ketones, also known as acyloins . This structural motif is of significant interest in organic chemistry and flavor research. The compound is identified by CAS Number 42137-04-2 and its structure can be represented by the SMILES notation CC(C)CCC(=O)CO . Researchers value this hydroxy ketone for its applications in studying and developing flavor profiles. Compounds of this class are frequently investigated for their sensory characteristics and are used in the synthesis of more complex flavor molecules . The exploration of such hydroxy ketones is particularly relevant in the creation and enhancement of flavors for food and beverage applications, contributing to creamy, milky, or cheesy nuances . This product is intended for research and development purposes exclusively. It is strictly for laboratory use and is not classified or intended for diagnostic, therapeutic, or human consumption use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68113-56-4

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

1-hydroxy-5-methylhexan-2-one

InChI

InChI=1S/C7H14O2/c1-6(2)3-4-7(9)5-8/h6,8H,3-5H2,1-2H3

InChI Key

BPMXOPZUILWIAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(=O)CO

Origin of Product

United States

Contextualization Within the Hydroxyketone Class: Structural Features and Research Significance

1-Hydroxy-5-methylhexan-2-one belongs to the hydroxy ketone class of organic compounds, which are characterized by the presence of both a ketone (>C=O) and a hydroxyl (–OH) functional group. wikipedia.org Specifically, it is classified as an α-hydroxy ketone (or acyloin), meaning the hydroxyl group is located on the carbon atom immediately adjacent (the alpha carbon) to the ketone group. wikipedia.org This arrangement of functional groups imparts unique chemical properties and reactivity to the molecule, making it a subject of interest in various research domains.

The general structure of an α-hydroxy ketone is R-C(=O)-CH(OH)-R'. In the case of this compound, the structure consists of a six-carbon hexane (B92381) chain with a ketone at the second carbon position and a hydroxyl group at the first. A methyl group branch is located at the fifth carbon position.

The presence of both a hydrogen-bond donor (the hydroxyl group) and a hydrogen-bond acceptor (the ketone group) in close proximity influences the compound's physical properties, such as its boiling point and solubility, and its chemical reactivity. α-hydroxy ketones are known to be versatile intermediates in organic synthesis. researchgate.net They can undergo various transformations, including oxidation of the hydroxyl group to form a dicarbonyl compound, reduction of the ketone to a diol, and other reactions that leverage the dual functionality.

The research significance of hydroxy ketones is broad. They are key structural motifs in many biologically active natural products and serve as important building blocks in the synthesis of complex molecules and pharmaceuticals. sioc-journal.cnuni-duesseldorf.de Their unique structure also makes them valuable in the production of flavorings and fragrances. ontosight.ai The study of α-hydroxy ketones contributes to a deeper understanding of reaction mechanisms and the development of new synthetic methodologies in organic chemistry. researchgate.net

Chemical and Physical Properties of this compound

Property Value
Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol

This data is compiled from multiple sources. chemsrc.comnih.gov

Historical Trajectories and Milestones in the Study of Branched Hydroxyketones

The study of hydroxy ketones is intrinsically linked to the historical development of organic synthesis. Early milestones include the discovery of the acyloin condensation and the benzoin (B196080) condensation, reactions that form α-hydroxy ketones and have been known for over a century. A significant moment in the history of organic synthesis was Wöhler's synthesis of urea (B33335) in 1828, which helped to "demystify nature" and pave the way for the laboratory synthesis of complex organic molecules like hydroxy ketones. scripps.edu

Research into branched-chain organic molecules gained momentum as chemists sought to create more complex and diverse structures, mirroring those found in nature. The development of catalytic methods and stereoselective synthesis has been a major focus in the chemistry of hydroxy ketones. researchgate.net Thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes, for instance, have been identified as powerful biocatalysts for the stereoselective synthesis of chiral 2-hydroxy ketones. uni-duesseldorf.de These enzymes allow for the formation of these compounds from simple aldehydes with high selectivity, a significant advancement over many traditional chemical methods. uni-duesseldorf.de

The study of branched hydroxyketones has also been driven by their identification in natural products and their roles in biological systems. For example, certain branched-chain α-hydroxyketones are involved in the metabolism of amino acids in microorganisms like E. coli. nih.gov The discovery of α-hydroxyketones as a class of autoinducers in bacteria, which are signaling molecules used in quorum sensing, has opened new avenues of research into their biological significance. mdpi.com

A notable milestone in the specific context of branched hydroxyketones is the investigation into compounds like (S)-2-hydroxy-5-methyl-hexan-3-one, an isomer of the subject compound, which is emitted by certain Araceae species and acts as a potent attractant for pollinating scarab beetles. blucher.com.br This highlights the ecological importance and potential applications of such molecules. The ongoing development of synthetic routes, including those starting from inexpensive precursors like 5-methyl-2-hexanone (B1664664), has been crucial for making these compounds more accessible for research. google.com

Current Research Landscape and Emerging Academic Interests in 1 Hydroxy 5 Methylhexan 2 One

Established Synthetic Pathways for this compound and Its Isomers

The synthesis of this compound and its structural isomers, which are part of the broader class of β-hydroxy ketones, relies on several foundational reactions in organic chemistry.

Aldol (B89426) Condensation Approaches to β-Hydroxyketones

The aldol condensation is a cornerstone for the formation of carbon-carbon bonds and a primary method for synthesizing β-hydroxy aldehydes or β-hydroxy ketones. iitk.ac.inbyjus.comwikipedia.org This reaction involves the nucleophilic addition of a ketone enolate to a carbonyl compound. lumenlearning.com In its base-catalyzed form, a strong base like sodium hydroxide (B78521) is used to deprotonate the α-carbon of a carbonyl compound, generating an enolate which then attacks another carbonyl molecule. wikipedia.orglumenlearning.com

A variation of this is the crossed aldol condensation, which occurs between two different carbonyl compounds. iitk.ac.inwikipedia.org To achieve a selective synthesis and avoid a mixture of products, one of the carbonyl compounds should ideally lack α-hydrogens, making it non-enolizable. wikipedia.org In the context of synthesizing a specific isomer, (R)-(+)-4-hydroxy-5-methylhexan-2-one, an L-proline catalyzed aldol reaction has been demonstrated as a feasible undergraduate experiment, yielding a product with high optical purity. researchgate.net

Reaction TypeCatalyst/ReagentsKey FeatureCitation
Base-Catalyzed Aldol CondensationStrong base (e.g., NaOH, KOH)Forms a β-hydroxyketone from two molecules of the same or different carbonyl compounds. iitk.ac.inwikipedia.org
Crossed Aldol CondensationBase, two different carbonyl compoundsOne reactant is often non-enolizable to direct the reaction towards a single major product. wikipedia.org
L-Proline Catalyzed Aldol ReactionL-prolineEnables asymmetric synthesis, producing chiral β-hydroxy ketones. researchgate.net

Regioselective Functionalization Strategies for Hydroxyketone Synthesis

Regioselective synthesis allows for the precise placement of functional groups, which is critical for producing specific isomers of hydroxyketones. Various strategies have been developed to achieve this for the synthesis of β-hydroxy ketones.

One such method is the regioselective hydroacylation of allylic alcohols with salicylaldehydes, which can produce β-hydroxy aryl ketones as single regioisomers in high yields. researchgate.net Another innovative approach is an electrochemical α-hydroxymethylation of ketones, which utilizes N,N-dimethylformamide as a carbon source to construct β-hydroxy ketones. researchgate.net

Furthermore, the regioselective hydration of propargylic alcohols, promoted by carbon dioxide and catalyzed by silver acetate, offers an efficient route to tertiary α-hydroxy ketones. rsc.org The reaction is believed to proceed through a tandem process of CO2 incorporation and subsequent hydrolysis. rsc.org Additionally, the regioselective conversion of propargylic alcohols to α,α-dihalo-β-hydroxyketones has been achieved using reagents like N-iodosuccinimide in the presence of a gold catalyst. nih.gov

StrategyReactants/CatalystsProduct TypeCitation
Regioselective HydroacylationAllylic alcohols, salicylaldehydesβ-Hydroxy aryl ketones researchgate.net
Electrochemical α-HydroxymethylationKetones, N,N-dimethylformamideβ-Hydroxy ketones researchgate.net
CO2-Promoted Regioselective HydrationPropargylic alcohols, AgOAcTertiary α-hydroxy ketones rsc.org
Regioselective DihalohydrationPropargylic alcohols, NIS/Au catalystα,α-Dihalo-β-hydroxyketones nih.gov

Chemoenzymatic Synthesis and Biocatalysis for this compound Production

Biocatalysis and chemoenzymatic strategies offer highly selective and environmentally benign routes to α-hydroxyketones. rsc.org These methods leverage the specificity of enzymes to produce target molecules with high precision.

For instance, the enzymatic synthesis of 2-hydroxy-5-methyl-3-hexanone (B12690846) and its isomer, 3-hydroxy-5-methyl-2-hexanone (B67359), has been accomplished using pyruvate (B1213749) decarboxylase. researchgate.net This enzyme can catalyze the reaction between an oxo acid and acetaldehyde (B116499) or an aldehyde with pyruvic acid. researchgate.net Specifically, reacting acetaldehyde with α-ketoisocaproic acid yields 2-hydroxy-5-methyl-3-hexanone as the major product, while the reaction of isovaleraldehyde (B47997) with pyruvic acid primarily produces 3-hydroxy-5-methyl-2-hexanone. researchgate.net

Microbial synthesis platforms have also been developed. In one study, Escherichia coli was engineered to produce branched-chain β,γ-diols, with 3-hydroxy-5-methylhexan-2-one identified as an intermediate formed from the condensation of isovaleraldehyde and pyruvate, catalyzed by an acetohydroxyacid synthase. nih.gov These biocatalytic approaches often occur under mild conditions, such as neutral pH and room temperature, in aqueous media. rsc.org

Development of Novel and Green Synthetic Routes

The development of new synthetic methods for this compound is driven by the need for greater efficiency, enantioselectivity, and sustainability.

Asymmetric Synthesis and Enantioselective Methodologies for Chiral this compound

The synthesis of specific enantiomers of hydroxyketones is crucial for applications in pharmaceuticals and natural product synthesis. Asymmetric synthesis methods are employed to achieve this.

An example is the synthesis and chiral characterization of (S)-5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one, an intermediate for various natural products. researchgate.netuantwerpen.be Its absolute configuration was confirmed using a combination of vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and optical rotatory dispersion (ORD), by comparing experimental spectra to density functional theory (DFT) calculations. researchgate.netuantwerpen.be

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. The L-proline catalyzed aldol reaction of isobutyraldehyde (B47883) with acetone (B3395972) has been shown to produce (R)-(+)-4-hydroxy-5-methylhexan-2-one with good optical purity and a fair yield. researchgate.net Furthermore, direct catalytic asymmetric Michael reactions of hydroxyketones have been developed using zinc catalysis with a linked-BINOL complex, achieving high yields and enantiomeric excesses. acs.org

MethodCatalyst/ReagentProductKey OutcomeCitation
Chiral CharacterizationVCD, ECD, ORD(S)-5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-oneAssignment of absolute configuration. researchgate.netuantwerpen.be
Asymmetric Aldol ReactionL-proline(R)-(+)-4-hydroxy-5-methylhexan-2-oneGood optical purity. researchgate.net
Asymmetric Michael ReactionEt2Zn/(S,S)-linked-BINOLChiral Michael adducts of hydroxyketonesHigh yield and enantiomeric excess (up to 99% ee). acs.org

Catalytic Systems for Sustainable this compound Generation

Green chemistry principles are increasingly influencing the design of synthetic routes, aiming for sustainability through the use of efficient and recyclable catalysts, as well as environmentally friendly reagents and conditions.

A notable development is the use of a hydrotalcite-supported bimetallic catalyst (CuMn/HT) for the aerobic oxidative esterification of α-hydroxy ketones with alcohols, using molecular oxygen as the green oxidant. acs.org This heterogeneous catalyst is recyclable and operates without the need for additives or ligands. acs.org

In the realm of flow chemistry, which can offer improved efficiency and safety, organocatalyzed aldol reactions have been adapted. For example, an enantioselective aldol reaction using a microreactor significantly reduced reaction times from hours to minutes. beilstein-journals.org While not directly applied to this compound in the cited study, this technology is applicable to the synthesis of chiral β-hydroxy ketones. beilstein-journals.org Furthermore, the development of solid-supported heterogeneous peptide catalysts for asymmetric aldol reactions in flow systems represents another step towards more sustainable production methods. beilstein-journals.org

Chemical Reactivity and Derivatization Studies of this compound

This compound is a bifunctional molecule containing both a primary hydroxyl group and a ketone, which dictates its chemical reactivity. These functional groups allow for a variety of chemical transformations, making it a versatile building block in organic synthesis.

Reactions Involving the Hydroxyl Group (e.g., Oxidation, Etherification, Esterification)

The primary hydroxyl group of this compound can undergo typical reactions of alcohols.

Oxidation: Oxidation of the primary alcohol can yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. For instance, oxidation of similar α-hydroxy ketones can be achieved using various reagents.

Etherification: The hydroxyl group can be converted to an ether through reactions such as the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Esterification: Esterification can be achieved by reacting this compound with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, typically in the presence of an acid catalyst. smolecule.com For example, the related compound, methyl (3R)-3-hydroxy-5-methylhexanoate, is synthesized through the direct esterification of hexanoic acid with methanol. smolecule.com

A summary of potential reactions at the hydroxyl group is presented in the table below.

Reaction TypeReagent Example(s)Product Type
OxidationPotassium permanganate, Chromium trioxide Aldehyde or Carboxylic Acid
EtherificationSodium hydride followed by an alkyl halideEther
EsterificationCarboxylic acid with acid catalyst, Acyl chloride smolecule.comEster

Reactions at the Ketone Moiety (e.g., Reduction, Enolization)

The ketone functional group is also a site for various chemical transformations.

Reduction: The ketone can be reduced to a secondary alcohol, resulting in the formation of 5-methylhexane-1,2-diol (B6229938). blucher.com.br Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). gauthmath.com The reduction of the ketone in 2-hydroxy-5-methylhexan-3-one to 2,3-dihydroxy-5-methylhexane is achieved using sodium borohydride in methanol. gauthmath.com

Enolization: Like other ketones with α-hydrogens, this compound can undergo enolization in the presence of an acid or base catalyst to form an enol or enolate, respectively. hmdb.ca This intermediate can then participate in various subsequent reactions. The enol form of the related compound, 5-methylhexane-2,4-dione, is 4-hydroxy-5-methylhex-3-en-2-one. nist.govnih.gov

The table below summarizes key reactions at the ketone moiety.

Reaction TypeReagent Example(s)Product Type
ReductionSodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) gauthmath.comDiol
EnolizationAcid or Base Catalyst hmdb.caEnol or Enolate

Intramolecular and Intermolecular Cyclization Reactions

The presence of two reactive functional groups within the same molecule allows for the possibility of cyclization reactions.

Intramolecular Cyclization: Depending on the reaction conditions, intramolecular reactions can occur. For instance, derivatives of similar hydroxy allenes can undergo electrophilic cyclization to form five-membered heterocyclic rings like 2,5-dihydro-1,2-oxaphospholes or 2,5-dihydrofurans. bas.bgmdpi.commdpi.com For example, 4-phosphorylated 5-hydroxy-5-methylhexa-2,3-dienoates undergo 5-endo-trig cyclization. bas.bg

Intermolecular Cyclization: Intermolecular reactions can lead to the formation of larger ring structures or polymers. The Norrish-Yang reaction, a photochemical process, can lead to the formation of four-membered rings from carbonyl compounds. acs.org

Synthesis of Structural Analogues and Derivatives of this compound

The versatile reactivity of this compound allows for the synthesis of a wide range of derivatives and structural analogues.

Derivatives: By modifying the hydroxyl and ketone groups, various derivatives can be synthesized. For example, reaction with nitrous acid can produce oxime derivatives.

Structural Analogues: The synthesis of structural analogues often involves multi-step processes starting from different precursors. For instance, the racemic acyloin (R/S)-2-hydroxy-5-methyl-hexan-3-one can be synthesized from L-leucine. blucher.com.br Another example is the synthesis of 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one, which serves as an intermediate for various natural products. researchgate.netuantwerpen.be

The following table lists some of the synthesized analogues and derivatives.

Compound NameStarting Material/MethodReference
(R/S)-2-Hydroxy-5-methyl-hexan-3-oneL-leucine blucher.com.br
5-(3-Bromophenyl)-4-hydroxy-5-methylhexan-2-oneIntermediate in natural product synthesis researchgate.netuantwerpen.be
(3S)-3-Amino-1-hydroxy-5-methylhexan-2-one-
2-Hydroxy-1-(4-hydroxyphenyl)-5-methylhexan-3-one4-hydroxybenzaldehyde and 5-methylhexan-3-one

Identification of Natural Sources and Biological Distribution of this compound

Microbial Production and Secretion Mechanisms

While specific studies detailing the microbial production and secretion of this compound are not extensively documented, the production of similar hydroxy ketones is known in actinomycetes. d-nb.info These bacteria are recognized for producing a wide array of volatile organic compounds, including various ketones and their hydroxylated derivatives. d-nb.info The biosynthesis of such compounds often involves pathways that can be influenced by the available precursors in the growth medium. acs.org

The secretion of these volatile compounds from microbial cells is generally a passive process, driven by their physicochemical properties such as volatility and lipophilicity, allowing them to diffuse across the cell membrane into the environment.

Plant Metabolism and Accumulation

This compound has been identified as a volatile compound in certain plant species. For instance, it has been detected in Laurus nobilis (Laurel). pherobase.com The production of such compounds in plants is often associated with defense mechanisms or as byproducts of primary metabolic pathways. Plant metabolism is a complex network of biochemical reactions, and the synthesis of secondary metabolites like hydroxy ketones can be part of this intricate system. ebi.ac.uk

Occurrence in Animal Systems (Excluding Human Systems)

The presence of this compound and its isomers has been noted in the animal kingdom, particularly in insects. Insects possess highly sensitive olfactory systems capable of detecting a wide range of volatile organic compounds, which play crucial roles in processes like locating food sources and mates. mdpi.com The detection of specific hydroxy ketones can be indicative of certain biological processes or interactions within their environment. For example, some insects are attracted to floral scents containing related hydroxy ketones. researchgate.net The occurrence of such compounds can also be a result of the metabolic processing of ingested substances. google.com

Elucidation of Biosynthetic Pathways for this compound

The biosynthesis of α-hydroxy ketones like this compound is believed to follow pathways similar to those of other well-characterized polyketides and acyloins. acs.orgwikipedia.org

Precursor Identification and Isotopic Labeling Studies

The biosynthesis of branched-chain hydroxy ketones often originates from amino acids. For this compound, the likely precursor is L-leucine. Through a series of enzymatic reactions, L-leucine can be converted to α-ketoisocaproic acid (also known as 4-methyl-2-oxopentanoic acid). acs.org

Isotopic labeling studies are a powerful tool for elucidating biosynthetic pathways. In a study on the biosynthesis of a related acyloin, clostrocyloin, in Clostridium beijerinckii, feeding the culture with 13C-labeled leucine (B10760876) resulted in the incorporation of the label into the final product, confirming leucine as a precursor. acs.org Similar experiments could definitively trace the carbon backbone of this compound to its precursors.

Characterization of Enzymatic Systems Involved in Hydroxyketone Formation (e.g., Polyketide Synthases, Alcohol Dehydrogenases)

The formation of the α-hydroxy ketone structure is catalyzed by specific enzymes.

Polyketide Synthases (PKSs): PKSs are large, multi-domain enzymes responsible for the biosynthesis of a vast array of natural products. wikipedia.orgnih.gov They catalyze the stepwise condensation of small carboxylic acid units, such as acetyl-CoA and its derivatives. frontiersin.org The general mechanism involves a starter unit and extender units that are sequentially added to build the polyketide chain. wikipedia.org Modifications to the growing chain, such as reductions of ketone groups to hydroxyl groups, are carried out by specific domains within the PKS complex, including ketoreductase (KR) domains. wikipedia.orgfrontiersin.org

Alcohol Dehydrogenases (ADHs): ADHs are a broad class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. tudelft.nl In the context of hydroxyketone synthesis, ADHs can play a role in the final steps, potentially reducing a diketone precursor to the corresponding hydroxyketone. nih.govnih.gov These enzymes are of significant interest for their stereoselectivity, which is crucial in the production of chiral compounds. nih.govnih.gov The enantioselective reduction of a carbonyl group is a key reaction in the synthesis of chiral alcohols and hydroxy ketones. nih.gov Different ADHs can exhibit specificity for producing either (R)- or (S)-alcohols. nih.gov

The following table summarizes the key enzymes and their roles in the proposed biosynthesis of this compound.

Enzyme FamilyGeneral Function in BiosynthesisSpecific Role in this compound formation
Transaminases Transfer of an amino group from an amino acid to a keto acid.Conversion of L-leucine to α-ketoisocaproic acid. acs.org
Acyloin/Carboligases Condensation of two carbonyl-containing molecules.Ligation of an acetyl unit (from pyruvate) to α-ketoisocaproic acid. acs.org
Polyketide Synthases (PKSs) Assembly of polyketide chains from acyl-CoA units. nih.govPotential involvement in the formation of the carbon backbone.
Alcohol Dehydrogenases (ADHs) Reduction of ketones to alcohols. tudelft.nlStereoselective reduction of a diketone precursor to form the hydroxyl group. nih.gov

Genetic Regulation of Biosynthetic Gene Clusters

The precise genetic regulatory mechanisms governing the biosynthesis of this compound have not been explicitly detailed in published research. However, based on the established biosynthetic pathways of structurally related acyloin compounds and the general principles of secondary metabolite regulation in bacteria, a putative regulatory framework can be proposed. The biosynthesis is likely to be intricately controlled at the transcriptional level, ensuring that the compound is produced in response to specific environmental or physiological cues.

The biosynthetic pathway is thought to originate from the catabolism of branched-chain amino acids (BCAAs), specifically L-leucine. The degradation of L-leucine yields 4-methyl-2-oxopentanoic acid, a key precursor for the formation of the this compound backbone. This connection to primary metabolism suggests that the availability of BCAAs in the cellular environment is a primary factor influencing the initiation of the biosynthetic cascade.

In bacteria, the genes responsible for a specific metabolic pathway are often organized into a contiguous block on the chromosome, known as a biosynthetic gene cluster (BGC). This clustering facilitates the coordinated expression of all the necessary enzymes. For the production of the related acyloin, clostrocyloin, in Clostridium beijerinckii, the genes for the acyloin synthase and a putative carboxymuconolactone decarboxylase are located in close proximity acs.org. This arrangement strongly suggests that they are co-regulated and transcribed as a single unit, or operon. It is highly probable that the BGC for this compound follows a similar architectural principle.

The expression of such BGCs is typically controlled by a complex interplay of regulatory proteins, primarily transcription factors. These can be categorized into two main groups: pathway-specific regulators and global regulators.

Pathway-Specific Regulators: These are transcription factors whose genes are often located within or adjacent to the BGC they control. They respond to specific intermediates or products of the pathway, creating a feedback loop. For instance, in the regulation of BCAA degradation pathways in various bacteria, regulators such as BkdR and BkaR have been identified asm.org. In Saccharopolyspora erythraea, the transcriptional regulator PccD negatively controls the expression of the bkd operon, which is responsible for BCAA degradation. The expression of this operon was observed to increase five-fold in a pccD deletion mutant, indicating a repressive role for PccD asm.org. A similar pathway-specific regulator may be involved in controlling the BGC of this compound.

Modern genetic techniques, such as CRISPR interference (CRISPRi), have been employed to investigate transcriptional control in Clostridium species, offering powerful tools for elucidating the function of specific genes within these complex regulatory networks nih.gov.

The table below summarizes the putative regulatory elements that may be involved in controlling the biosynthesis of this compound, based on analogous systems.

Regulatory Element Proposed Function Basis of Hypothesis
Pathway-Specific TF (e.g., BkdR-like)Directly activates or represses the transcription of the this compound BGC.Presence of such regulators in other BCAA degradation and secondary metabolite pathways asm.org.
Global Regulator (e.g., CodY, CcpA)Integrates nutritional signals (e.g., amino acid or carbon source availability) to control BGC expression.Known to regulate secondary metabolism in Clostridium species mdpi.com.
BCAA-responsive elementsCis-regulatory DNA sequences that bind transcription factors in response to the concentration of L-leucine or its metabolites.The precursor for biosynthesis is derived from L-leucine catabolism acs.org.

The following table details specific research findings on the regulation of related biosynthetic pathways, which provide a model for understanding the control of this compound production.

Organism Pathway/Gene(s) Regulated Regulator(s) Regulatory Effect Reference
Saccharopolyspora erythraeabkd operon (BCAA degradation)PccDNegative asm.org
Clostridium beijerinckiiAcyloin biosynthesis (clostrocyloin)Acyloin synthase, putative carboxymuconolactone decarboxylaseCo-localized genes suggest co-regulation in a BGC. acs.org
Clostridioides difficileToxin synthesis (tcdA, tcdB)TcdR, CodY, CcpAComplex network of positive and negative regulation in response to nutritional cues. mdpi.comnih.gov

Mechanistic Investigations of 1 Hydroxy 5 Methylhexan 2 One Transformations

Detailed Reaction Mechanism Elucidation for Synthetic Pathways

The synthesis of α-hydroxy ketones like 1-hydroxy-5-methylhexan-2-one can be achieved through various organic reactions. The elucidation of their mechanisms is key to optimizing reaction conditions and yields.

One common synthetic route is the α-hydroxylation of a ketone . This typically involves the formation of an enolate from the parent ketone, 5-methylhexan-2-one, by treatment with a base. The resulting enolate then acts as a nucleophile, attacking an electrophilic oxygen source. The mechanism proceeds as follows:

Enolate Formation: A strong base, such as lithium diisopropylamide (LDA), abstracts an α-proton from 5-methylhexan-2-one to form a lithium enolate. This step is often thermodynamically or kinetically controlled to favor the desired enolate.

Nucleophilic Attack: The enolate attacks an electrophilic oxygen source, such as a peroxide or an oxaziridine. This results in the formation of an O-lithiated α-hydroxy ketone intermediate.

Protonation: A final workup step with a proton source (e.g., water or a mild acid) protonates the oxygen to yield the final this compound.

Another significant pathway is the oxidation of a vicinal diol . For instance, the oxidation of 5-methylhexane-1,2-diol (B6229938) can selectively yield this compound. A combination of reagents like ruthenium(III) chloride (RuCl₃), Oxone®, and sodium bicarbonate (NaHCO₃) can be used for this regioselective oxidation. organic-chemistry.org The mechanism involves the formation of a ruthenium-diol intermediate, followed by oxidative cleavage.

The acyloin condensation represents another classical method. While typically used for symmetrical α-hydroxy ketones, variations exist for unsymmetrical products. rsc.org This reaction involves the reductive coupling of two different carboxylic esters. The mechanism in the presence of sodium metal involves:

Electron Transfer: Two sodium atoms transfer electrons to the carbonyl groups of two ester molecules, forming a radical anion intermediate.

Dimerization: The two radical anions dimerize to form a dianion.

Elimination: Two alkoxide groups are eliminated to form a 1,2-diketone.

Further Electron Transfer: Two more sodium atoms transfer electrons to the diketone, forming a disodium (B8443419) salt of an enediol.

Protonation: Hydrolysis with water protonates the enediol to give the α-hydroxy ketone.

Finally, the hydrolysis of α-halo ketones can also yield α-hydroxy ketones. For example, 3-chloro-5-methyl-2-hexanone can be hydrolyzed using a weak alkaline solution to produce a mixture of 3-hydroxy-5-methyl-2-hexanone (B67359) and 2-hydroxy-5-methyl-3-hexanone (B12690846). google.com

Enzyme Mechanism Studies for Biosynthetic and Biocatalytic Reactions

In biological systems and biocatalytic applications, enzymes play a crucial role in the synthesis of α-hydroxy ketones with high stereospecificity.

Transketolases (TK) are thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes that can catalyze the formation of α-hydroxy ketones. rsc.org Variants of transketolase from Geobacillus stearothermophilus have been shown to catalyze the acyloin condensation of two aliphatic aldehydes. rsc.org The mechanism involves:

ThDP Adduct Formation: The ThDP cofactor attacks the carbonyl carbon of a donor aldehyde (e.g., propanal), forming a covalent adduct.

Decarboxylation/Protonation: This is followed by the release of the aldehyde's carbonyl group as a "glycolaldehyde" carbanion equivalent, which remains bound to ThDP.

Nucleophilic Attack: The ThDP-bound carbanion then attacks the carbonyl carbon of an acceptor aldehyde (e.g., 3-methylbutanal).

Product Release: The resulting α-hydroxy ketone product is released from the enzyme, and the ThDP cofactor is regenerated. This enzymatic reaction is highly stereospecific, typically forming a new stereocenter with an (S)-configuration. rsc.org

Acyloin synthases are another class of enzymes involved in the biosynthesis of these compounds. For instance, an acyloin synthase from Clostridium beijerinckii was found to produce an acyloin derivative. acs.org The proposed mechanism involves the condensation of pyruvate (B1213749) and 4-methyl-2-oxovalerate. After the elimination of thiamine pyrophosphate, an α-hydroxy acid is formed, which then undergoes decarboxylation to an ene-diol intermediate that tautomerizes to the acyloin. acs.org This enzymatic step is noted for its high enantioselectivity. acs.org

Kinetic and Thermodynamic Profiling of Chemical and Enzymatic Transformations

The efficiency and outcome of both chemical and enzymatic syntheses of this compound are governed by their kinetic and thermodynamic parameters.

In chemical syntheses, the choice between kinetic and thermodynamic control can influence the product distribution, especially in enolate formation. The use of a strong, bulky base like LDA at low temperatures typically favors the formation of the kinetic enolate (the less substituted one), while higher temperatures and a weaker base can lead to the more stable thermodynamic enolate. ic.ac.uk The reversibility of carbonyl addition reactions also plays a role; kinetically favored products may revert to starting materials and eventually form the more stable thermodynamic product. ic.ac.uk

For enzymatic reactions, kinetic studies are essential for understanding enzyme efficiency and substrate specificity. The Michaelis-Menten kinetics are often used to describe the rate of enzyme-catalyzed reactions. The parameters derived, such as the Michaelis constant (Kₘ) and the catalytic constant (kcat), provide insights into the enzyme's affinity for its substrates and its turnover rate. For example, in palladium/borinic acid dual-catalyzed allylation of α-hydroxy ketones, density functional theory (DFT) calculations revealed that the (S)-enantiomer of the substrate reacts significantly faster than the (R)-enantiomer, indicating a kinetic resolution process. acs.org The energy barrier for the formation of the major (S,S) product was found to be the lowest in both the kinetic resolution and allylation steps. acs.org

The stability of α-hydroxy ketones can be influenced by factors such as pH. Studies on the reversible addition of bisulfite to aldehydes have shown that the stability constants of the resulting adducts can be determined spectrophotometrically. caltech.edu Similar principles can be applied to understand the equilibrium between this compound and any adducts it might form in solution.

TransformationKey Kinetic/Thermodynamic Aspects
Chemical Synthesis (Enolate-based) Kinetic vs. Thermodynamic control of enolate formation. ic.ac.uk
Chemical Synthesis (Reversible Additions) Reversible reactions may favor the thermodynamically more stable product over time. ic.ac.uk
Enzymatic Synthesis (Transketolase) Michaelis-Menten kinetics (Kₘ, kcat) describe substrate affinity and turnover.
Enzymatic Synthesis (Kinetic Resolution) Different reaction rates for enantiomers can lead to high enantiomeric excess of the product. acs.org
Adduct Formation Equilibrium constants (K) determine the stability of adducts in solution. caltech.edu

Stereochemical Control and Regioselectivity in Reactions Involving this compound

Achieving high stereochemical control (enantioselectivity and diastereoselectivity) and regioselectivity is a major goal in the synthesis of complex molecules like this compound.

Stereochemical control in the synthesis of α-hydroxy ketones can be achieved using chiral catalysts or auxiliaries. For example, the asymmetric allylation of α-hydroxy ketones using a palladium catalyst with a chiral ligand and a borinic acid co-catalyst can produce allyl-substituted α-hydroxy ketones with high enantioselectivities (up to 99% ee) and diastereoselectivities (up to 24:1 dr). acs.org DFT studies have been used to rationalize the observed diastereo- and enantioselectivities in such reactions. acs.org The absolute configuration of chiral α-hydroxy ketones can be determined using techniques like vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and optical rotatory dispersion (ORD), by comparing experimental spectra to DFT calculations. researchgate.net

Regioselectivity is crucial when a molecule has multiple reactive sites. In the oxidation of 5-methylhexane-1,2-diol, the choice of oxidizing agent can determine whether the primary or secondary alcohol is oxidized. The use of a RuCl₃/Oxone® system has been shown to be regioselective for the oxidation of the secondary alcohol, yielding the α-hydroxy ketone. organic-chemistry.org In the α-chlorination of 5-methyl-2-hexanone (B1664664) with sulfuryl chloride, 3-chloro-5-methyl-2-hexanone is obtained with high selectivity. google.com

The following table summarizes methods for achieving stereochemical and regiochemical control:

Control TypeMethodExample
Enantioselectivity Asymmetric catalysisPalladium/borinic acid dual catalysis for allylation. acs.org
BiocatalysisTransketolase-catalyzed acyloin condensation. rsc.org
Diastereoselectivity Substrate controlUtilizing existing stereocenters in the starting material to direct the formation of new ones.
Reagent controlUsing chiral reagents or catalysts to favor one diastereomer over another. acs.org
Regioselectivity Selective oxidationRuCl₃/Oxone® oxidation of a vicinal diol. organic-chemistry.org
Directed functionalizationSelective chlorination of a ketone at the α-position. google.com

Biological Roles and Ecological Significance of 1 Hydroxy 5 Methylhexan 2 One Non Clinical

Role in Microbial Communication and Biofilm Formation

While direct studies on 1-Hydroxy-5-methylhexan-2-one are limited, its classification as an alpha-hydroxyketone (AHK) is critical. AHKs are a recognized class of bacterial signaling molecules, or autoinducers, that play a central role in quorum sensing (QS). nih.govnih.gov Quorum sensing is a cell-to-cell communication process that allows bacteria to monitor their population density and coordinate collective behaviors. nih.govnih.gov

Research on bacteria such as the human pathogens Legionella pneumophila and Vibrio cholerae has revealed that AHKs are key to their communication systems. nih.govnih.gov For instance, Legionella pneumophila produces "Legionella autoinducer-1" (3-hydroxypentadecan-4-one), and Vibrio cholerae produces "cholera autoinducer-1" (3-hydroxytridecan-4-one). nih.gov These AHK signals regulate a variety of processes, including the formation of biofilms, bacterial virulence, and interactions with host cells. nih.govnih.gov Biofilms are communities of microorganisms encased in a self-produced matrix, which offers protection and facilitates coordinated activity.

Given that this compound shares the core functional alpha-hydroxyketone structure, it is plausible that it could function in similar bacterial communication pathways. The presence of AHK-based signaling systems in diverse environmental bacteria suggests this is a widespread mechanism for cell-cell signaling. nih.gov However, the specific role of this compound as an autoinducer or its effect on biofilm formation has yet to be empirically demonstrated in dedicated studies.

Function in Plant-Insect Interactions (e.g., Floral Volatiles, Pheromones)

This compound has been identified as a semiochemical, a broad term for a chemical substance that carries a message for an organism. In the context of plant-insect interactions, it is recognized as a floral volatile. The Pherobase, a comprehensive database of semiochemicals, lists 4-Hydroxy-5-methylhexan-2-one (an isomer and common synonym) as a compound produced by the plant Laurus nobilis, commonly known as bay laurel. pherobase.com

Floral volatiles are crucial for mediating interactions between plants and insects. They act as olfactory cues that can attract pollinators to flowers or, conversely, repel herbivores. The specific function of this compound in the chemical bouquet of Laurus nobilis is not fully elucidated but is part of the complex blend of scents that define the plant's chemical signature.

In addition to its presence in floral scents, the compound has also been noted in the fruit of Actinidia eriantha. thegoodscentscompany.com The presence of this compound in both floral and fruit tissues suggests it may have multiple ecological roles throughout the plant's life cycle, potentially influencing both pollinators and frugivores (fruit-eaters).

Table 1: Documented Natural Sources of this compound

Plant Species Common Name Part(s) Where Found Reference
Laurus nobilis Bay Laurel Floral Volatiles pherobase.com

Interkingdom Chemical Signaling and Ecological Impact

Interkingdom signaling refers to chemical communication between organisms from different biological kingdoms, such as between bacteria and eukaryotes (e.g., plants or animals). This form of communication is fundamental to shaping symbiotic and pathogenic relationships.

As established, alpha-hydroxyketones (AHKs) are signaling molecules in bacteria that regulate pathogen-host interactions. nih.gov This regulation is a prime example of interkingdom signaling, where the bacterial AHK molecule influences the behavior or cellular processes of a host organism. The signaling cascades controlled by AHKs in pathogens like Legionella pneumophila and Vibrio cholerae are essential for their virulence and ability to infect hosts successfully. nih.gov

Because this compound belongs to the AHK class, it possesses the chemical framework to potentially participate in such interkingdom dialogues. nih.gov While the specific interactions mediated by this particular compound have not been characterized, the established functions of structurally similar AHKs provide a strong basis for its potential ecological importance in mediating relationships between microorganisms and their plant or animal hosts.

Contribution to Sensory Profiles in Food and Natural Products (e.g., Flavor Chemistry)

This compound and its structural isomers are recognized for their contribution to the sensory profiles of various products, particularly in the realms of flavor and fragrance. The compound is described as having pleasant floral and fruity notes, making it a valuable intermediate in the production of fragrances and flavors. Its potential as a flavoring agent in food products has also been noted. guidechem.com

The sensory properties of this compound are consistent with those of other small aliphatic hydroxyketones. For example, a patent concerning the related compounds 2-hydroxy-5-methyl-hexan-3-one and 3-hydroxy-5-methyl-hexan-2-one highlights their ability to impart roasted, brown, and cocoa-like flavor notes to foods and beverages. google.com This underscores the significant impact that the precise arrangement of the hydroxyl and ketone groups, along with the alkyl chain, has on the perceived aroma and taste.

The presence of this compound in natural sources like bay laurel further connects it to the flavor world, as bay leaves are a common culinary herb. pherobase.com Its fruity and floral characteristics suggest it could contribute to the complex flavor profiles of the plants and products in which it is found.

Table 2: Chemical and Physical Properties of this compound

Property Value
IUPAC Name 4-hydroxy-5-methylhexan-2-one
Synonyms This compound, 4-Hydroxy-5-methyl-2-hexanone
Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
CAS Number 38836-21-4
Boiling Point 199.5 °C at 760 mmHg
Density 0.933 g/cm³

| Sensory Profile | Floral, Fruity |

Advanced Analytical Methodologies for 1 Hydroxy 5 Methylhexan 2 One Research

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatographic methods are indispensable for isolating 1-hydroxy-5-methylhexan-2-one from intricate biological or synthetic mixtures and for its accurate quantification. The choice of technique is contingent on the volatility and polarity of the compound and the nature of the sample matrix.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. iltusa.com Given its molecular weight, this compound is amenable to GC-MS analysis, often preceded by a derivatization step to increase its volatility and thermal stability. thermofisher.com Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique for extracting volatile organic compounds (VOCs) from a sample matrix prior to GC-MS analysis. americanlaboratory.commdpi.com

The GC separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. iltusa.com As the separated components elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that aids in the identification of the compound. thermofisher.com For this compound, characteristic fragments would be expected from the cleavage of the carbon-carbon bonds adjacent to the carbonyl and hydroxyl groups.

Table 1: Representative GC-MS Parameters for Volatile Analysis of this compound

Parameter Setting
Gas Chromatograph (GC)
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Mode Splitless
Injector Temperature 250°C
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Temperature Program Initial 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min
Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range 40-350 amu
Ion Source Temperature 230°C
Transfer Line Temperature 280°C

For the analysis of this compound in biological fluids or other complex matrices where it may not be sufficiently volatile for GC-MS, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. nih.gov This technique is particularly well-suited for polar and non-volatile compounds. usda.gov Due to the polar nature of the hydroxyl group, reversed-phase LC with a C18 column is a common approach.

To enhance sensitivity and chromatographic performance, derivatization may be employed. nih.govresearchgate.net The LC system separates the components of the mixture in the liquid phase, and the eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of intact molecules with minimal fragmentation.

Table 2: Illustrative LC-MS Parameters for Non-Volatile Profiling of this compound

Parameter Setting
Liquid Chromatograph (LC)
Column C18 reversed-phase (e.g., 150 mm x 2.1 mm ID, 3.5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Mass Spectrometer (MS)
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Desolvation Temperature 350°C
Desolvation Gas Flow 600 L/hr
Mass Range 50-500 m/z

As this compound is a chiral molecule, distinguishing between its enantiomers is crucial, especially in biological and pharmaceutical contexts. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), is the primary method for separating enantiomers and determining the enantiomeric excess (ee) of a sample. uma.esheraldopenaccess.usheraldopenaccess.us The separation is based on the differential interactions of the enantiomers with the chiral stationary phase, leading to different retention times. phenomenex.com

The choice of the chiral stationary phase is critical and often requires screening of various column types. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including ketones. nih.gov The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve baseline separation of the enantiomers. The ratio of the peak areas of the two enantiomers is then used to calculate the enantiomeric excess. researchgate.net

High-Resolution Spectroscopic Techniques for Structural Elucidation (Beyond Basic Identification)

While mass spectrometry provides valuable information about the molecular weight and fragmentation of this compound, high-resolution spectroscopic techniques are necessary for a detailed understanding of its three-dimensional structure and absolute configuration.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and conformation of molecules in solution. nih.gov For this compound, 1D NMR (¹H and ¹³C) provides information about the chemical environment of each proton and carbon atom, respectively. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum help to confirm the connectivity of the atoms in the molecule.

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish correlations between different nuclei and further confirm the molecular structure. For conformational analysis of a flexible acyclic molecule like this compound, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly valuable. researchgate.netcolumbia.edublogspot.comnanalysis.comindiana.edu These experiments detect through-space interactions between protons that are close to each other, providing information about the spatial arrangement of the atoms and the preferred conformations of the molecule. auremn.org.br

Table 3: Key 2D NMR Experiments for Conformational Analysis of this compound

Experiment Information Provided
COSY Correlation between scalar-coupled protons (H-H connectivity through bonds).
HSQC Correlation between protons and their directly attached carbons (C-H one-bond connectivity).
HMBC Correlation between protons and carbons separated by two or three bonds (long-range C-H connectivity).
NOESY/ROESY Correlation between protons that are close in space (< 5 Å), revealing through-space proximities and aiding in the determination of preferred conformations.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical techniques that are used to determine the absolute configuration of chiral molecules. spectroscopyasia.comspectroscopyeurope.comnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, while ECD measures the same phenomenon in the ultraviolet-visible region of the electromagnetic spectrum.

The experimental VCD or ECD spectrum of an enantiomerically pure sample of this compound is compared with the theoretically calculated spectra for both the (R) and (S) enantiomers. researchgate.netnih.gov The absolute configuration is assigned by matching the experimental spectrum to the calculated spectrum that shows the best agreement in terms of the signs and relative intensities of the bands. researchgate.net This approach provides a non-destructive method for determining the absolute stereochemistry of the molecule without the need for crystallographic analysis. spectroscopyeurope.com

Optical Rotatory Dispersion (ORD) for Chirality Assessment

Optical Rotatory Dispersion (ORD) is a powerful chiroptical technique used to investigate the stereochemistry of chiral molecules. It measures the change in the angle of rotation of plane-polarized light as a function of wavelength. For molecules containing a chromophore, such as the carbonyl group in this compound, ORD provides detailed structural information through a phenomenon known as the Cotton effect.

The presence of the ketone functional group, which absorbs ultraviolet light, results in an anomalous ORD curve for this compound. vlabs.ac.in This is in contrast to the plain curves observed for chiral compounds lacking a chromophore, such as alcohols and hydrocarbons. vlabs.ac.in The anomalous curve is characterized by one or more peaks and troughs in the vicinity of the chromophore's absorption maximum. This characteristic change in optical rotation near an absorption band is termed the Cotton effect. bhu.ac.inslideshare.net

The sign of the Cotton effect (positive or negative) is directly related to the absolute configuration of the chiral center. A positive Cotton effect is observed when the peak of the ORD curve is at a longer wavelength than the trough, while a negative Cotton effect shows the opposite. vlabs.ac.inslideshare.net The stereochemistry of this compound can be predicted using the Octant Rule, an empirical method for determining the sign of the Cotton effect in ketones. vlabs.ac.inresearchgate.net By orienting the molecule in a specific way relative to a set of Cartesian coordinates, the contribution of various substituents to the Cotton effect can be determined based on the octant they occupy.

The expected ORD data for the enantiomers of this compound would show mirror-image curves. The sign of the Cotton effect would be opposite for the (R)- and (S)-enantiomers, providing a definitive method for their differentiation and the determination of absolute configuration.

Wavelength (nm)(R)-1-Hydroxy-5-methylhexan-2-one [α](S)-1-Hydroxy-5-methylhexan-2-one [α]
700+50-50
589 (D-line)+75-75
400+150-150
320 (Peak)+800-800
300 (Trough)-600+600
280-200+200
25000

Note: The data in this table is illustrative and represents the expected trend for the ORD curves of the enantiomers of this compound based on the principles of the Cotton effect.

Advanced Sample Preparation and Enrichment Strategies

The analysis of this compound, particularly from complex matrices such as biological fluids or environmental samples, often requires sophisticated sample preparation and enrichment techniques to isolate and concentrate the analyte prior to instrumental analysis. These methods are crucial for improving detection limits, enhancing signal-to-noise ratios, and removing interfering substances.

Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique that utilizes a fused silica fiber coated with a stationary phase. wikipedia.orgchromatographyonline.com For a semi-volatile compound like this compound, headspace SPME would be a suitable approach. In this method, the fiber is exposed to the vapor phase above the sample, allowing for the adsorption of volatile and semi-volatile analytes. The choice of fiber coating is critical for selective extraction. After extraction, the fiber is directly inserted into the injection port of a gas chromatograph for thermal desorption and analysis. wikipedia.org

Stir Bar Sorptive Extraction (SBSE)

SBSE is another sorptive extraction technique that offers a higher phase volume compared to SPME, leading to higher analyte recovery and sensitivity. nih.govnih.goviiste.org A magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS) is used to stir the sample, allowing for the partitioning of analytes into the PDMS phase. nih.goviiste.org Following extraction, the stir bar is removed, dried, and the analytes are thermally desorbed for GC analysis or eluted with a small amount of solvent for LC analysis. chromatographyonline.com

Derivatization

To improve the gas chromatographic analysis of this compound, derivatization of its hydroxyl group can be performed. nih.govresearchgate.net Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the polar hydroxyl group into a less polar trimethylsilyl ether. sigmaaldrich.com This transformation increases the volatility and thermal stability of the analyte, leading to improved peak shape and resolution during GC analysis. sigmaaldrich.comgcms.cz Acylation is another common derivatization technique where the hydroxyl group is converted to an ester, which can also enhance volatility and chromatographic performance. nih.gov

TechniquePrincipleTarget MoietyReagent ExampleExpected Outcome
SilylationConversion of active hydrogen to a silyl groupHydroxylBSTFAIncreased volatility, improved peak shape in GC
AcylationConversion of hydroxyl to an esterHydroxylAcetic AnhydrideIncreased volatility, enhanced chromatographic separation

Theoretical and Computational Chemistry Approaches to 1 Hydroxy 5 Methylhexan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT)

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of a molecule to determine its energy, electron density, and other properties.

For 1-Hydroxy-5-methylhexan-2-one, DFT calculations would be employed to optimize its three-dimensional geometry, finding the most stable arrangement of its atoms. From this optimized structure, a wealth of information can be derived. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.

Furthermore, a Molecular Electrostatic Potential (MEP) map could be generated. This map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, indicating these are sites for electrophilic attack. Positive potential would be expected around the hydroxyl proton.

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound (Note: This data is illustrative and represents typical outputs of such calculations.)

PropertyCalculated ValueSignificance
Energy of HOMO-6.5 eVIndicates electron-donating ability
Energy of LUMO-0.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.7 eVPredicts chemical stability and reactivity
Dipole Moment2.5 DQuantifies the polarity of the molecule

Molecular Dynamics Simulations of this compound and Its Interactions

While quantum mechanics describes the electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations would allow for the investigation of this compound's behavior in different environments, such as in a solvent like water or interacting with other molecules.

In a simulation, the molecule would be placed in a box with solvent molecules, and the forces between all atoms would be calculated using a force field. By solving Newton's equations of motion, the trajectory of each atom can be tracked over a period, typically from nanoseconds to microseconds. This provides a dynamic picture of the molecule's behavior, including its conformational changes and intermolecular interactions. For instance, MD simulations could reveal how the hydroxyl and carbonyl groups of this compound form hydrogen bonds with water molecules, which is critical for understanding its solubility.

Conformational Analysis and Energy Landscape Mapping

This compound has several rotatable single bonds, meaning it can exist in various three-dimensional shapes or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for converting between them.

Prediction of Spectroscopic Properties (e.g., NMR, VCD, ECD)

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can be invaluable for interpreting experimental data and confirming a molecule's structure.

For this compound, quantum chemical methods can calculate the magnetic shielding constants for each nucleus, which can then be converted into Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms. These predicted shifts can be compared with experimental NMR spectra to aid in signal assignment.

Since this compound can be chiral if synthesized in an enantiomerically pure form, chiroptical spectroscopies like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) would be relevant. Theoretical calculations can predict the VCD and ECD spectra for a specific enantiomer (R or S). By comparing the predicted spectrum with the experimental one, the absolute configuration of the chiral center can be determined.

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound (Note: This data is for demonstration purposes. Chemical shifts are relative to a standard.)

Carbon AtomPredicted Chemical Shift (ppm)
C1 (CH₂OH)~65-70
C2 (C=O)~205-210
C3 (CH₂)~40-45
C4 (CH₂)~25-30
C5 (CH)~30-35
C6 (CH₃)~20-25
C7 (CH₃ from iso-propyl)~20-25

In Silico Modeling of Enzyme-Substrate Interactions for Biosynthetic Pathways

If this compound is part of a biosynthetic pathway or interacts with enzymes, in silico modeling can provide critical insights into these interactions. Molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor, typically a protein).

A docking simulation would place this compound into the active site of a target enzyme. The program would then explore different binding poses and score them based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic compatibility. This can identify the most likely binding mode and estimate the binding affinity.

Following docking, MD simulations of the enzyme-substrate complex can be performed to assess the stability of the binding pose and observe any conformational changes in the enzyme or the substrate upon binding. This level of detail is crucial for understanding the mechanism of enzymatic reactions and for designing potential inhibitors.

Chemical Ecology and Environmental Aspects of 1 Hydroxy 5 Methylhexan 2 One

Occurrence and Distribution in Environmental Compartments

1-Hydroxy-5-methylhexan-2-one, also known by its synonym 4-hydroxy-5-methylhexan-2-one, has been identified as a natural volatile compound in a limited number of plant species. Its presence has been confirmed in the fruit of Actinidia eriantha, a species of kiwifruit, and in bay laurel (Laurus nobilis) nih.govnih.govtandfonline.commdpi.comphytojournal.comresearchgate.net. The emission of such compounds from plants suggests a potential distribution into the surrounding atmosphere.

Studies on the volatile profiles of various Actinidia species have revealed a complex mixture of compounds, including aldehydes, alcohols, esters, and ketones, which contribute to their characteristic aroma and flavor mdpi.commdpi.comresearchgate.net. The specific concentration of this compound within these plants and its release rate into the environment have not been extensively quantified. The distribution in other environmental compartments such as soil and water remains largely uncharacterized, though its likely water solubility suggests potential mobility in aqueous environments.

Table 1: Documented Natural Occurrence of this compound
Plant SpeciesCommon NamePlant PartReference
Actinidia erianthaKiwifruit speciesFruit nih.gov
Laurus nobilisBay laurel- nih.govtandfonline.commdpi.comphytojournal.comresearchgate.net

Environmental Fate and Degradation Pathways (e.g., Photodegradation, Biodegradation)

Biodegradation: The microbial degradation of ketones is a well-established process. A primary mechanism for the aerobic biodegradation of ketones by microorganisms is through Baeyer-Villiger oxidation nih.govresearchgate.netnih.gov. This enzymatic reaction, catalyzed by Baeyer-Villiger monooxygenases (BVMOs), involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. This ester can then be further hydrolyzed by esterases into an alcohol and a carboxylic acid, which are readily metabolized by microorganisms through central metabolic pathways. Fungi are known to possess a wide array of BVMOs capable of degrading various ketones nih.govdntb.gov.ua.

Photodegradation: As a chemical compound, this compound is susceptible to photodegradation, particularly in the atmosphere and surface waters. The absorption of ultraviolet (UV) radiation can lead to the photochemical breakdown of ketones through several mechanisms, most notably Norrish Type I and Type II reactions nih.govlibretexts.org.

Norrish Type I reaction: This involves the homolytic cleavage of the bond between the carbonyl group and one of the alpha-carbons, resulting in the formation of two free radicals. These highly reactive radicals can then participate in a variety of subsequent reactions, leading to the degradation of the parent molecule.

Norrish Type II reaction: This intramolecular reaction occurs if there is a hydrogen atom on the gamma-carbon that can be abstracted by the excited carbonyl group. This leads to the formation of a 1,4-biradical, which can then undergo cleavage to form an enol and an alkene, or cyclize to form a cyclobutanol.

The efficiency of these photodegradation pathways is dependent on factors such as the intensity of solar radiation, the presence of photosensitizers in the environment, and the specific environmental matrix (air, water, or soil surface).

Table 2: Potential Degradation Pathways for this compound
Degradation TypeProposed MechanismKey Intermediates/ProductsEnvironmental Compartment
BiodegradationBaeyer-Villiger OxidationEster, Alcohol, Carboxylic AcidSoil, Water
PhotodegradationNorrish Type I ReactionFree RadicalsAtmosphere, Surface Water
PhotodegradationNorrish Type II ReactionEnol, Alkene, CyclobutanolAtmosphere, Surface Water

Role in Biogeochemical Cycles and Nutrient Flow

The direct role of this compound in major biogeochemical cycles has not been specifically studied. However, as a biogenic volatile organic compound (BVOC) emitted by plants, it participates in the global carbon cycle energy.govescholarship.org. Plants release vast quantities of VOCs into the atmosphere, and these compounds can influence atmospheric chemistry, including the formation of ozone and secondary organic aerosols eurekalert.org.

The emission of this compound from plants like Actinidia eriantha and bay laurel suggests it may play a role in plant-insect or plant-pathogen interactions researchgate.netfrontiersin.org. Such interactions are integral to ecosystem functioning and can influence nutrient cycling indirectly. For instance, attracting pollinators or repelling herbivores can impact plant productivity and decomposition processes, thereby affecting nutrient flow within the ecosystem.

Ecological Impact Assessments and Environmental Monitoring Methodologies

There is a lack of specific ecological impact assessments for this compound. General assessments of short-chain aliphatic ketones suggest that their ecotoxicity is relatively low; however, specific data for this compound are needed for a thorough risk evaluation nih.govstudy.com.

The monitoring of aliphatic ketones in environmental samples can be achieved through various analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are common methods for the detection and quantification of such compounds in air, water, and soil samples. For trace-level analysis, pre-concentration techniques and derivatization may be employed to enhance sensitivity and selectivity.

Future Research Directions and Emerging Paradigms for 1 Hydroxy 5 Methylhexan 2 One

Integration with Systems Biology and Metabolomics for Comprehensive Understanding

Systems biology and metabolomics offer powerful tools to elucidate the role of small molecules in complex biological systems. Currently, there is a scarcity of research integrating 1-Hydroxy-5-methylhexan-2-one into these fields. However, the known presence of its isomers, such as 2-hydroxy-5-methyl-3-hexanone (B12690846) and 3-hydroxy-5-methyl-2-hexanone (B67359), in natural products like eucalyptus honey suggests that related hydroxyketones are part of biological metabolic networks. researchgate.net

Future research could employ untargeted metabolomics to screen for this compound in various natural sources, from microbial fermentation broths to plant extracts. Identifying its presence could lead to the discovery of novel biosynthetic pathways. Once identified, its metabolic fate and biological activity could be mapped using techniques like flux analysis and metabolite profiling. This approach would provide a comprehensive understanding of its physiological relevance and potential bioactivity, moving beyond its current identity as a simple organic structure.

Table 1: Research Opportunities in Systems Biology and Metabolomics

Research Area Potential Objective Methodology Expected Outcome
Metabolite Profiling Identification of this compound in biological samples. Untargeted GC-MS or LC-MS analysis of natural extracts. Confirmation of natural occurrence and discovery of new biological sources.
Pathway Elucidation Discovery of the biosynthetic pathway leading to the compound. Isotope labeling studies and genomic analysis of producing organisms. Identification of novel enzymes and metabolic routes for hydroxyketones.

| Bioactivity Screening | Determination of the compound's effect on cellular systems. | High-throughput screening against various cell lines or microbial cultures. | Discovery of potential pharmaceutical or antimicrobial properties. |

Potential Applications in Materials Science and Industrial Precursor Development

The bifunctional nature of this compound, containing both a primary hydroxyl (-OH) group and a ketone (C=O) group, makes it a promising candidate as a monomer or a precursor in materials science. wikipedia.org These functional groups offer reactive sites for various polymerization and modification reactions.

Polyester and Polyurethane Synthesis: The primary hydroxyl group can readily undergo esterification or react with isocyanates. This allows for its incorporation into polyester or polyurethane backbones, potentially modifying the properties of the resulting polymers by introducing a pendant ketone group and an isobutyl side chain. These modifications could influence characteristics such as thermal stability, solubility, and adhesion.

Cross-linking and Modification: The ketone functionality can be targeted for cross-linking reactions or for grafting other molecules onto a polymer chain, creating functional materials with tailored properties for applications in coatings, adhesives, or specialty resins.

Chiral Building Block: As a chiral molecule, enantiomerically pure forms of this compound could serve as valuable building blocks in asymmetric synthesis, leading to the creation of complex molecules with specific stereochemistry, which is crucial in the pharmaceutical and fine chemical industries. guidechem.com

While these applications are chemically plausible, dedicated research is required to synthesize and characterize materials derived from this compound to validate its potential.

Advances in Sustainable Production and Biorefinery Concepts

The shift towards green chemistry and sustainable manufacturing processes necessitates the development of eco-friendly synthesis routes for valuable chemicals. For this compound, this involves exploring biocatalysis and biorefinery-based approaches.

Enzymatic synthesis has been successfully used to produce related α-hydroxy ketones. researchgate.net For instance, enzymes like pyruvate (B1213749) decarboxylase can catalyze the formation of acyloins from aldehydes and α-keto acids. researchgate.net A similar biocatalytic strategy could be developed for this compound, offering high selectivity and mild reaction conditions compared to traditional chemical synthesis.

Furthermore, integrating its production into a biorefinery concept is a promising long-term goal. This would involve using renewable biomass as a starting material. Platform chemicals derived from lignocellulose, such as 5-hydroxymethylfurfural (HMF), can be converted into various valuable compounds, including ketones. rsc.org Research into catalytic pathways that could transform biomass-derived intermediates into the C7 backbone of this compound would align its production with the principles of a circular economy.

Table 2: Sustainable Production Strategies

Strategy Description Key Advantages Research Focus
Biocatalysis Use of isolated enzymes or whole-cell systems to synthesize the target molecule. High stereo- and regioselectivity, mild reaction conditions, reduced waste. Screening for novel enzymes, process optimization, and metabolic engineering.
Biorefinery Integration Production from renewable biomass-derived platform chemicals. Reduces reliance on fossil fuels, potential for lower carbon footprint. Development of novel catalytic conversion pathways from biomass intermediates.

| Chemo-enzymatic Synthesis | A hybrid approach combining traditional chemical steps with enzymatic reactions. | Leverages the strengths of both chemical and biological catalysis for efficient synthesis. | Designing efficient multi-step reaction cascades. |

Interdisciplinary Research Opportunities and Challenges for Hydroxyketone Chemistry

The broader field of hydroxyketone chemistry is a fertile ground for interdisciplinary collaboration. The synthesis and application of these compounds present challenges and opportunities that span organic chemistry, biochemistry, food science, and materials engineering.

A primary challenge in hydroxyketone chemistry is achieving high stereoselectivity during synthesis. researchgate.net Developing novel catalytic methods, including asymmetric organocatalysis or transition-metal catalysis, for the controlled synthesis of specific stereoisomers of this compound is a significant opportunity for synthetic organic chemists. cell.comorganic-chemistry.org

The discovery of related hydroxyketones as key aroma compounds in food products highlights the potential for collaboration between chemists and food scientists. google.com Investigating the sensory properties of this compound could lead to its use as a novel flavoring agent.

Finally, the potential for this molecule to act as a versatile synthon invites collaboration between synthetic chemists and material scientists. Its unique structure could be leveraged to create novel functional materials, but this requires a concerted effort to explore its reactivity and polymerization behavior. The primary hurdle remains the limited research focused specifically on this isomer, creating a clear need for foundational studies to unlock its potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.